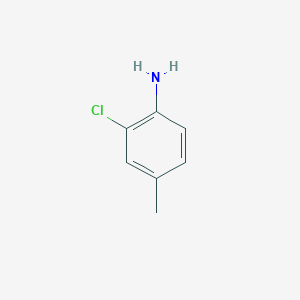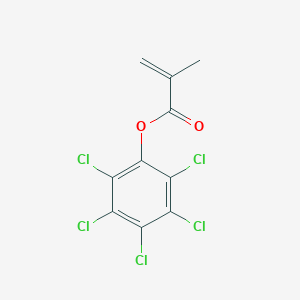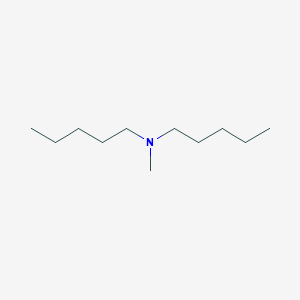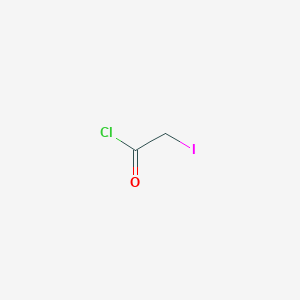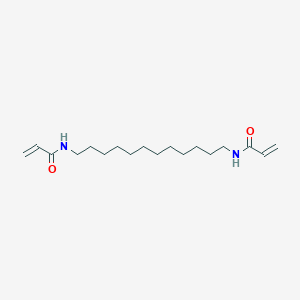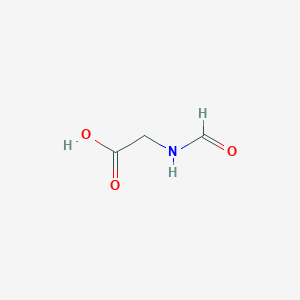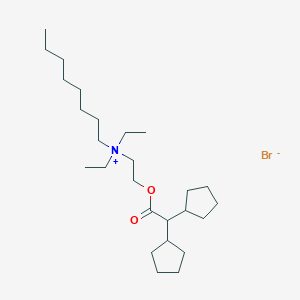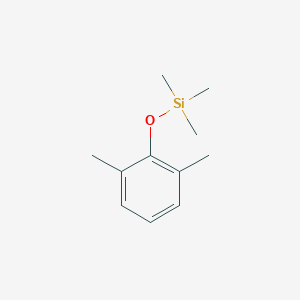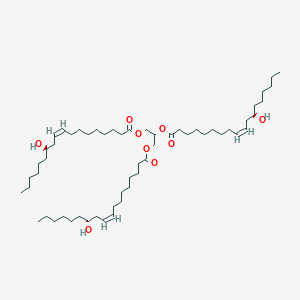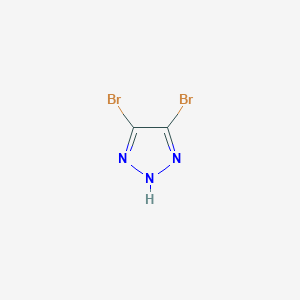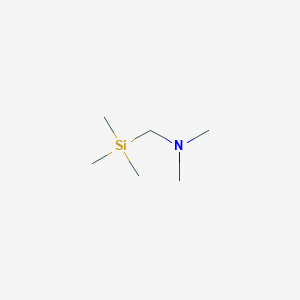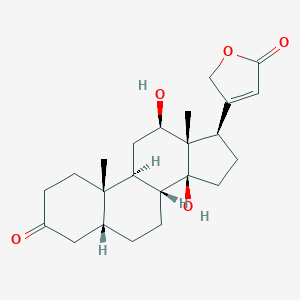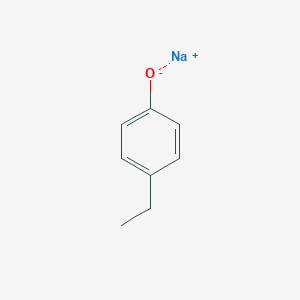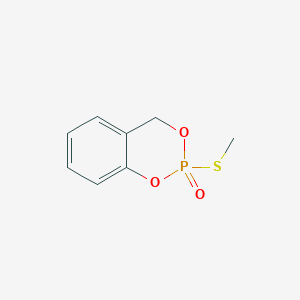
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide, commonly known as MBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MBO is a phosphorin oxide derivative that has been synthesized and studied for its biochemical and physiological effects.
科学的研究の応用
MBO has been studied for its potential applications in scientific research. One of the main applications of MBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MBO has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MBO has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBO has been shown to induce apoptosis in cancer cells through the activation of caspases.
作用機序
The mechanism of action of MBO is not fully understood, but it is believed to involve the generation of ROS. MBO reacts with ROS to form a fluorescent product, which can be detected in cells. Additionally, MBO has been shown to induce the formation of ROS in cancer cells, leading to apoptosis.
生化学的および生理学的効果
MBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, MBO has been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
実験室実験の利点と制限
One of the main advantages of using MBO in lab experiments is its selectivity for ROS. MBO can be used to specifically detect ROS in cells, allowing for the study of their role in various biological processes. Additionally, MBO has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
One limitation of using MBO in lab experiments is its toxicity. MBO has been shown to be toxic to cells at high concentrations, which can limit its use in certain studies. Additionally, the synthesis of MBO can be challenging and time-consuming, which can also limit its use in lab experiments.
将来の方向性
There are several possible future directions for research on MBO. One direction is the development of MBO-based fluorescent probes for the detection of ROS in vivo. Another direction is the further study of MBO as an anti-cancer agent, including the development of MBO-based cancer therapies. Additionally, the mechanism of action of MBO could be further elucidated to better understand its biochemical and physiological effects.
合成法
The synthesis of MBO involves the reaction of 2-methylthio-1,3,2-benzodioxaphosphole with oxygen in the presence of a catalyst. This reaction results in the formation of MBO, which can be purified through column chromatography. The purity of MBO can be confirmed through NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
18865-25-3 |
|---|---|
製品名 |
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide |
分子式 |
C8H9O3PS |
分子量 |
216.2 g/mol |
IUPAC名 |
2-methylsulfanyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O3PS/c1-13-12(9)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
InChIキー |
GOAOHVJAXBHBBP-UHFFFAOYSA-N |
SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
正規SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
同義語 |
2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide MTBO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



